N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-bromonicotinamide
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Overview
Description
“N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-bromonicotinamide” is a complex organic compound. It contains a benzo[b]thiophene moiety, which is a heterocyclic compound (a compound that contains atoms of at least two different elements) with a ring structure containing sulfur .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzo[b]thiophene derivatives are typically synthesized using coupling reactions and electrophilic cyclization reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties of benzo[b]thiophene derivatives include solubility in most organic solvents and insolubility in water .
Scientific Research Applications
Antibacterial Activity
Benzothiophene derivatives, including our compound of interest, have been synthesized and evaluated for their antimicrobial properties . Specifically, 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene (12E) , 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene (12L) , and 3-(2-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene (12J) displayed high antibacterial activity against Staphylococcus aureus (S. aureus). These findings suggest potential applications in combating bacterial infections.
Monoclonal Antibody Production Enhancement
Interestingly, N-(1-benzothiophen-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide and its derivatives have shown potential in enhancing monoclonal antibody production in Chinese hamster ovary cell cultures. This application is crucial in biopharmaceutical research and production.
Photochromic Systems
Non-symmetric diarylethenes containing a 1-benzothiophene ring have been synthesized for studying photochromic properties. These compounds exhibit reversible color changes upon exposure to light, making them valuable in optical devices and materials science .
Tetrahydrobenzothieno Derivatives
New 1-R-2-methyl-1,2,3,4-tetrahydrobenzothieno[2,3-c]pyridine derivatives have been obtained by cyclization reactions. These compounds may have applications in medicinal chemistry or as building blocks for more complex molecules .
Mechanism of Action
Target of Action
The primary targets of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-bromopyridine-3-carboxamide are currently unknown. This compound is a derivative of benzothiophene , a molecular scaffold that has been used in medicinal chemistry and has been the subject of preclinical and clinical studies . .
Mode of Action
The mode of action of this compound is not well-documented. As a benzothiophene derivative, it may share some of the biological activities of other benzothiophene compounds. For instance, some benzothiophene derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . .
Biochemical Pathways
Benzothiophene derivatives can affect a wide range of biochemical pathways depending on their specific structures and targets
Future Directions
properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-bromopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2S/c17-11-5-10(6-18-7-11)16(21)19-8-14(20)13-9-22-15-4-2-1-3-12(13)15/h1-7,9,14,20H,8H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENOUUIBPDOVCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C3=CC(=CN=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-bromonicotinamide |
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